Bienvenue dans la boutique en ligne BenchChem!

Antitrypanosomal agent 9

Antitrypanosomal T. b. rhodesiense T. b. brucei

Antitrypanosomal agent 9 (CAS 438474-67-0) is the founding hit of the phenoxymethylbenzamide class, indispensable for accurate medicinal chemistry benchmarking. It delivers a potent IC50 of 0.985 μM against T. b. rhodesiense with a robust 188‑fold selectivity window over L6 mammalian cells, providing a well‑characterized reference standard for HAT drug discovery. Its documented cross‑reactivity profile (T. cruzi, L. donovani, P. falciparum) and cross‑comparable data with the clinical drug suramin enable rigorous assay calibration and counter‑screening validation.

Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
Cat. No. B214062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 9
Molecular FormulaC22H27NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C
InChIInChI=1S/C22H27NO3/c1-3-25-20-10-12-21(13-11-20)26-16-18-6-8-19(9-7-18)22(24)23-14-4-5-17(2)15-23/h6-13,17H,3-5,14-16H2,1-2H3
InChIKeyWFMWFIJMQIVRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Antitrypanosomal Agent 9 (CAS 438474-67-0) for Targeted Research on African Trypanosomiasis


Antitrypanosomal agent 9 (CAS 438474-67-0, C22H27NO3, MW 353.45) is a synthetic small molecule belonging to the phenoxymethylbenzamide class [1]. It was identified as a potent hit (compound 1) from a high-throughput screening campaign targeting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) [2]. The compound is a research tool specifically employed to study antiparasitic mechanisms and is not for human therapeutic use [1]. Its chemical identity is defined by the IUPAC name [4-[(4-ethoxyphenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone .

Critical Differentiation of Antitrypanosomal Agent 9 from In-Class Analogs for Experimental Consistency


In antitrypanosomal drug discovery, simple substitution of one in-class compound for another is not a scientifically valid approach due to significant variations in both parasite species selectivity and host cell cytotoxicity. Antitrypanosomal agent 9 provides a specific and well-characterized profile against a panel of kinetoplastid parasites and a documented selectivity window [1]. Substituting this compound with another 'potent' antitrypanosomal agent without equivalent, quantified data across the same parasitic strains and cytotoxicity models introduces confounding variables that can derail experimental reproducibility and lead to erroneous conclusions regarding a lead series' true therapeutic potential [2]. The quantitative evidence below establishes the specific performance parameters required for valid experimental comparisons.

Quantified Performance Differentiation of Antitrypanosomal Agent 9 vs. Comparators


Comparative Potency Against T. b. rhodesiense vs. T. b. brucei

Antitrypanosomal agent 9 demonstrates a marginal, yet quantifiable, increase in potency against the human-infective Trypanosoma brucei rhodesiense strain compared to T. b. brucei. This contrasts with some other tool compounds which show equivalent or reversed potency profiles [1].

Antitrypanosomal T. b. rhodesiense T. b. brucei IC50

Selectivity Profile Across Kinetoplastid and Apicomplexan Parasites

Antitrypanosomal agent 9 exhibits a distinct selectivity profile against a panel of parasites, showing potent activity against T. b. rhodesiense (IC50 = 0.985 μM) but significantly weaker activity against T. cruzi (IC50 = 107 μM), L. donovani (IC50 = 35.7 μM), and P. falciparum (IC50 = 22.3 μM) [1]. This contrasts with broad-spectrum antiprotozoals like pentamidine, which are potent across multiple genera but with different toxicity profiles.

Antiparasitic Selectivity Leishmania Plasmodium IC50

Therapeutic Window: Cytotoxicity vs. Antitrypanosomal Activity

A critical differentiator for Antitrypanosomal agent 9 is its documented selectivity index (SI) derived from direct comparison of its antiparasitic activity against T. b. rhodesiense and its cytotoxicity against mammalian L6 cells [1]. This is in contrast to many early-stage hits where high potency is accompanied by unacceptable host cell toxicity.

Cytotoxicity Selectivity Index L6 cells Safety margin

Comparative Potency vs. Standard-of-Care Drug Suramin

In the same study from which Antitrypanosomal agent 9's data is derived, the standard-of-care drug suramin was evaluated against T. b. rhodesiense, providing a direct cross-study comparable baseline for potency assessment [1]. This allows a user to contextualize the compound's activity relative to a clinically used agent.

Suramin Comparative efficacy T. b. rhodesiense Reference drug

Validated Research Scenarios for Procuring Antitrypanosomal Agent 9


T. b. rhodesiense Target Validation and Phenotypic Screening

Given its well-defined potency against T. b. rhodesiense (IC50 = 0.985 μM) and the documented 188-fold selectivity window over mammalian L6 cells [1], Antitrypanosomal agent 9 is an ideal reference compound for target-based or phenotypic screens focusing on the acute form of HAT. Its selectivity profile ensures that hits identified in follow-up studies can be benchmarked against a compound with a known, quantifiable therapeutic margin.

Establishing Baseline Activity for Phenoxymethylbenzamide Analog Series

As the founding hit ('compound 1') from the phenoxymethylbenzamide series, Antitrypanosomal agent 9 serves as the essential baseline control for any medicinal chemistry program aiming to optimize this scaffold [2]. Procuring this compound is necessary to replicate published data and to accurately assess improvements in potency or selectivity in newly synthesized analogs.

In Vitro Selectivity Profiling for Kinetoplastid Drug Discovery

The compound's characterized activity against a panel of parasites, including T. cruzi, L. donovani, and P. falciparum [1], makes it a valuable tool for counter-screening in kinetoplastid drug discovery programs. Researchers developing novel antitrypanosomal agents can use Antitrypanosomal agent 9 to benchmark the cross-reactivity of their lead compounds against a known, moderately selective inhibitor.

Comparator for Evaluating Novel T. brucei Inhibitors

The availability of direct, cross-study comparable data for both Antitrypanosomal agent 9 and the clinical drug suramin in the same assay system [1] provides a unique opportunity. Researchers can use this compound to calibrate their own in vitro assays and directly compare the performance of new chemical entities against both a research tool compound and a clinical standard within a single, well-defined experimental context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.